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molecular formula C13H14O5 B141232 3-Acetoxymethyl-4-acetoxyacetophenone CAS No. 24085-06-1

3-Acetoxymethyl-4-acetoxyacetophenone

Cat. No. B141232
M. Wt: 250.25 g/mol
InChI Key: FMKMEWWKBLDKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423070

Procedure details

3'-Chloromethyl-4'-hydroxyacetophenone (108 g.) was added to a mixture of anhydrous sodium acetate (54 g.) glacial acetic acid (500 ml.) and acetic anhydride (250 ml.). The mixture was heated at 95° C. for 4 hours, then concentrated by distilling under reduced pressure. The gummy residue was dissolved in water (500 ml.) and the aqueous solution was extracted with chloroform (3×300 ml.). The combined extracts were dried (MgSO4), filtered and evaporated to give a yellow oil. This was distilled under high vacuum to give 3'-acetoxymethyl-4'-acetoxyacetophenone as a colourless viscous liquid (108 g.), b.p. 143°-147° C. (0.3 mm.), which crystallised on cooling to give solid, m.p. 47°-48° C.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]([C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][C:8]=1[OH:9].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+].[C:18](OC(=O)C)(=[O:20])[CH3:19]>C(O)(=O)C>[C:13]([O:16][CH2:2][C:3]1[CH:4]=[C:5]([C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][C:8]=1[O:9][C:18](=[O:20])[CH3:19])(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
ClCC=1C=C(C=CC1O)C(C)=O
Name
Quantity
54 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The gummy residue was dissolved in water (500 ml.)
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with chloroform (3×300 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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